molecular formula C17H17NO5S B4417968 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B4417968
M. Wt: 347.4 g/mol
InChI Key: RMTPBESALPZERE-UHFFFAOYSA-N
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Description

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a phenylsulfonyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the phenylsulfonyl group via sulfonation. The final step involves the formation of the propanamide moiety through an amidation reaction. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzodioxin ring.

Scientific Research Applications

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxin ring and phenylsulfonyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)butanamide

Uniqueness

Compared to similar compounds, N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide exhibits unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-17(8-11-24(20,21)14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)23-10-9-22-15/h1-7,12H,8-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTPBESALPZERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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